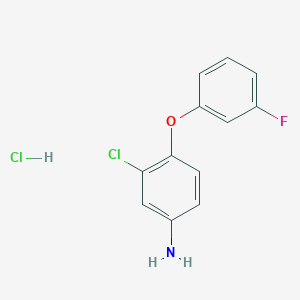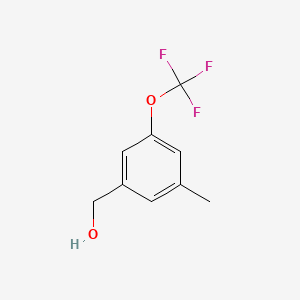
3-Methyl-5-(trifluoromethoxy)benzyl alcohol
Übersicht
Beschreibung
“3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 916420-54-7 . Its IUPAC name is [3-methyl-5-(trifluoromethoxy)phenyl]methanol . It has a molecular weight of 206.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is1S/C9H9F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4,13H,5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-Methyl-5-(trifluoromethoxy)benzyl alcohol” is a solid at ambient temperature . The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Benzylation of Alcohols
Research has demonstrated the use of stable organic salts for the benzylation of a wide range of alcohols, a process that converts alcohols into benzyl ethers. This includes the study of compounds like 2-benzyloxy-1-methylpyridinium triflate, which could be relevant in understanding the reactivity of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).
Novel O-Benzylating Reagents
Research on benzylating reagents, such as 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), highlights the potential for 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in generating benzyl ethers in various functionalized alcohols (Yamada, Fujita, & Kunishima, 2012).
Secondary Benzylation Catalyzed by Metal Triflates
Studies involving secondary benzylation of various nucleophiles using secondary benzyl alcohol in the presence of metal triflates could be related to the applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol. This includes research on the use of scandium and hafnium triflates as catalysts (Noji et al., 2003).
Antioxidant Activity of Benzyl Derivatives
Investigations into the antioxidant activities of benzyl derivatives, including their metal chelating and free radical scavenging abilities, offer insight into potential applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol (Yüksek et al., 2015).
Supramolecular Dendrimers and Liquid-Crystalline Phase
Research on monodendrons based on methyl 3,4,5-trishydroxybenzoate, and their behavior in liquid-crystalline phases, could be relevant to the understanding of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in the formation of complex molecular structures (Balagurusamy et al., 1997).
Synthesis and Applications in Organic Chemistry
Studies on the synthesis and applications of benzyl alcohol derivatives in various organic reactions, such as carbonylation, hydrocarboxylation, and polymerization, provide a broader context for understanding the potential applications of 3-Methyl-5-(trifluoromethoxy)benzyl alcohol in organic chemistry and materials science (Verspui, Papadogianakis, & Sheldon, 1998).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, it should be washed off immediately with plenty of soap and water . If it comes in contact with eyes, they should be rinsed cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
[3-methyl-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6-2-7(5-13)4-8(3-6)14-9(10,11)12/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELFBZMXRZYDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



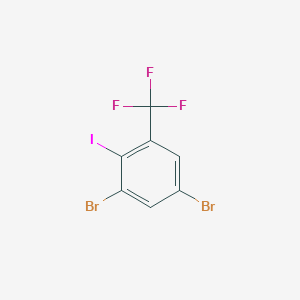
![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
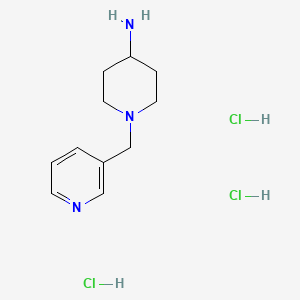
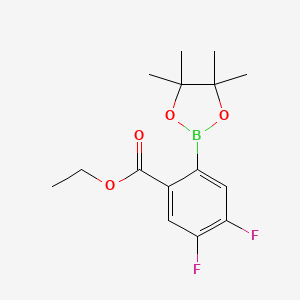
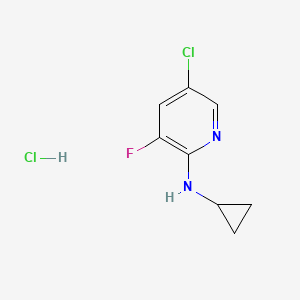
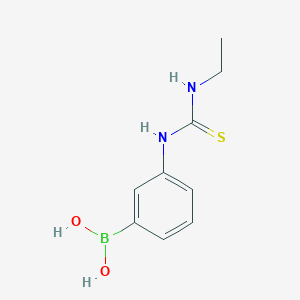
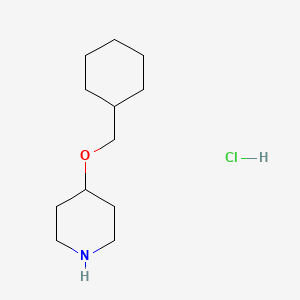
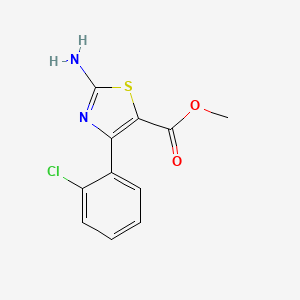

![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
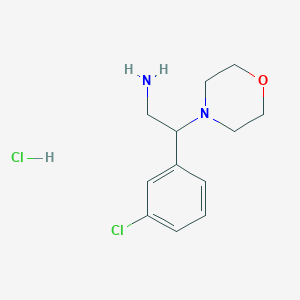
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)
